molecular formula C23H30N2O2S2 B11446587 N-cyclopentyl-1-[(thiophen-2-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide

N-cyclopentyl-1-[(thiophen-2-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide

Cat. No.: B11446587
M. Wt: 430.6 g/mol
InChI Key: IAPHFUHZLDSDOL-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-[(thiophen-2-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide is a complex organic compound that features a cyclopentyl group, a cyclohexane carboxamide moiety, and two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-[(thiophen-2-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide typically involves multiple steps, including the formation of the cyclohexane carboxamide core and the introduction of the thiophene rings. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-[(thiophen-2-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the cyclohexane ring.

    Substitution: The thiophene rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can lead to the formation of thiophene sulfoxides or sulfones.

Scientific Research Applications

N-cyclopentyl-1-[(thiophen-2-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-[(thiophen-2-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide involves its interaction with specific molecular targets. The thiophene rings may interact with enzymes or receptors, modulating their activity. The cyclohexane carboxamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-1-[(thiophen-2-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide is unique due to its combination of cyclopentyl, cyclohexane carboxamide, and thiophene rings. This unique structure may confer distinct pharmacological and material properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H30N2O2S2

Molecular Weight

430.6 g/mol

IUPAC Name

N-cyclopentyl-1-[(2-thiophen-2-ylacetyl)-(thiophen-2-ylmethyl)amino]cyclohexane-1-carboxamide

InChI

InChI=1S/C23H30N2O2S2/c26-21(16-19-10-6-14-28-19)25(17-20-11-7-15-29-20)23(12-4-1-5-13-23)22(27)24-18-8-2-3-9-18/h6-7,10-11,14-15,18H,1-5,8-9,12-13,16-17H2,(H,24,27)

InChI Key

IAPHFUHZLDSDOL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2CCCC2)N(CC3=CC=CS3)C(=O)CC4=CC=CS4

Origin of Product

United States

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